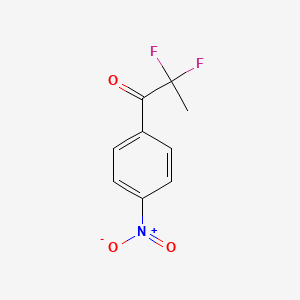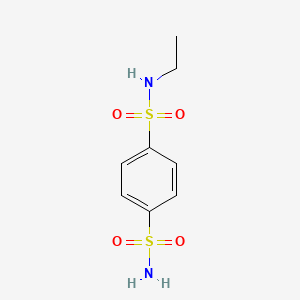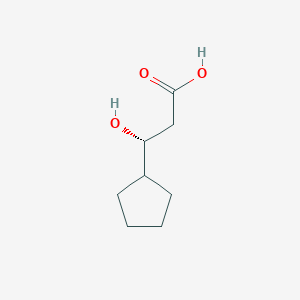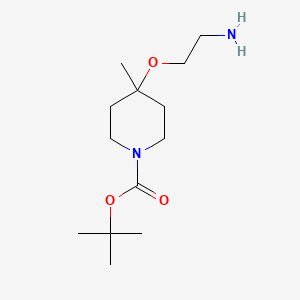
1-Chloro-3-(2-chloroethyl)-5-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-(2-chloroethyl)-5-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a chlorine atom, a 2-chloroethyl group, and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(2-chloroethyl)-5-methoxybenzene typically involves a multi-step process starting from benzene. The key steps include:
Chlorination: Benzene is chlorinated to form chlorobenzene.
Alkylation: Chlorobenzene undergoes Friedel-Crafts alkylation with 2-chloroethanol to introduce the 2-chloroethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
1-Chloro-3-(2-chloroethyl)-5-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions or amines.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. Reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is commonly used.
Major Products
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include dechlorinated and demethoxylated benzene derivatives.
科学的研究の応用
1-Chloro-3-(2-chloroethyl)-5-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-3-(2-chloroethyl)-5-methoxybenzene involves its interaction with molecular targets through various pathways:
Nucleophilic Attack: The chlorine atoms and methoxy group can participate in nucleophilic substitution reactions.
Electrophilic Attack: The benzene ring can undergo electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to the formation of different products that can interact with biological molecules.
類似化合物との比較
Similar Compounds
1-Chloro-3-ethylbenzene: Similar structure but lacks the methoxy group.
1-Chloro-3-(2-chloroethyl)benzene: Similar structure but lacks the methoxy group.
1-Methoxy-3-(2-chloroethyl)benzene: Similar structure but lacks one chlorine atom.
Uniqueness
1-Chloro-3-(2-chloroethyl)-5-methoxybenzene is unique due to the presence of both chlorine atoms and a methoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C9H10Cl2O |
|---|---|
分子量 |
205.08 g/mol |
IUPAC名 |
1-chloro-3-(2-chloroethyl)-5-methoxybenzene |
InChI |
InChI=1S/C9H10Cl2O/c1-12-9-5-7(2-3-10)4-8(11)6-9/h4-6H,2-3H2,1H3 |
InChIキー |
HBIVXXSEXLNDNP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)CCCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B13473139.png)










